molecular formula C35H30N4O5 B13838545 3-Hydroxy Midostaurin-13C6

3-Hydroxy Midostaurin-13C6

Cat. No.: B13838545
M. Wt: 592.6 g/mol
InChI Key: ZZSBPGIGIUFJRA-VFAASCIPSA-N
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Description

3-Hydroxy Midostaurin-13C6 is a labeled analogue of Midostaurin, a compound known for its inhibitory effects on various kinases. . This compound is primarily used in scientific research for its stable isotopic labeling, which aids in various analytical and experimental applications.

Preparation Methods

The synthesis of 3-Hydroxy Midostaurin-13C6 involves multiple steps, starting from the parent compound Midostaurin. The synthetic route typically includes the introduction of the hydroxy group at the 3-position and the incorporation of the 13C6 label. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

3-Hydroxy Midostaurin-13C6 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy Midostaurin-13C6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Employed in studies involving kinase inhibition and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like acute myeloid leukemia (AML) and systemic mastocytosis.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 3-Hydroxy Midostaurin-13C6 involves the inhibition of multiple receptor tyrosine kinases. The compound and its metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type or mutant FLT3 tyrosine kinases. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, thereby inducing apoptosis in target cells .

Comparison with Similar Compounds

3-Hydroxy Midostaurin-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provide unique advantages in various research contexts.

Properties

Molecular Formula

C35H30N4O5

Molecular Weight

592.6 g/mol

IUPAC Name

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1

InChI Key

ZZSBPGIGIUFJRA-VFAASCIPSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Origin of Product

United States

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